Hydroxytyrosol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Intestinal and Gastrointestinal Diseases

Field: Medical Science

Meat Products

Field: Food Science

Application: HT is used as a functional ingredient in meat products to replace synthetic additives.

Inflammation and Pain Reduction

Osteoporosis Treatment

Application: HT has been shown to prevent bone loss and can be used for the treatment of osteoporosis.

Methods: The beneficial effects are attributed to the regular consumption of HT.

Results: HT has been found to effectively prevent bone loss and could be used in osteoporosis treatment.

Neurodegeneration and Diabetic Neuropathy

Field: Neurology

Application: HT has been shown to have neuroprotective effects on diabetic neuropathy.

Methods: Animal-based research has been conducted to study the effects of HT on diabetic neuropathy.

Modulating Antioxidant Enzymes

Functional Foods

Field: Food Science

Application: HT is an excellent candidate for application as a functional ingredient in the design of novel food products

Methods: HT is used as a functional ingredient in various food products, namely in edible oils, beverages, bakery products, as well animal-based foods such as meat, fishery and dairy products

Results: The use of HT as a functional ingredient has shown to provide health benefits without compromising the taste and quality of the food

Cosmetics

Field: Cosmetology

Application: HT is used in cosmetics for its antioxidant properties

Nutraceuticals

Cardiovascular Health

Field: Cardiology

Application: HT has been shown to reduce low-density lipoprotein (LDL), which is beneficial for cardiovascular health.

Results: Regular consumption of HT has been found to effectively reduce LDL levels.

Age-Related Neurodegeneration

Application: HT has been shown to reduce age-related neurodegeneration.

Methods: Animal-based research has been conducted to study the effects of HT on age-related neurodegeneration.

Results: HT was found to be effective in reducing age-related neurodegeneration.

Dietary Supplements

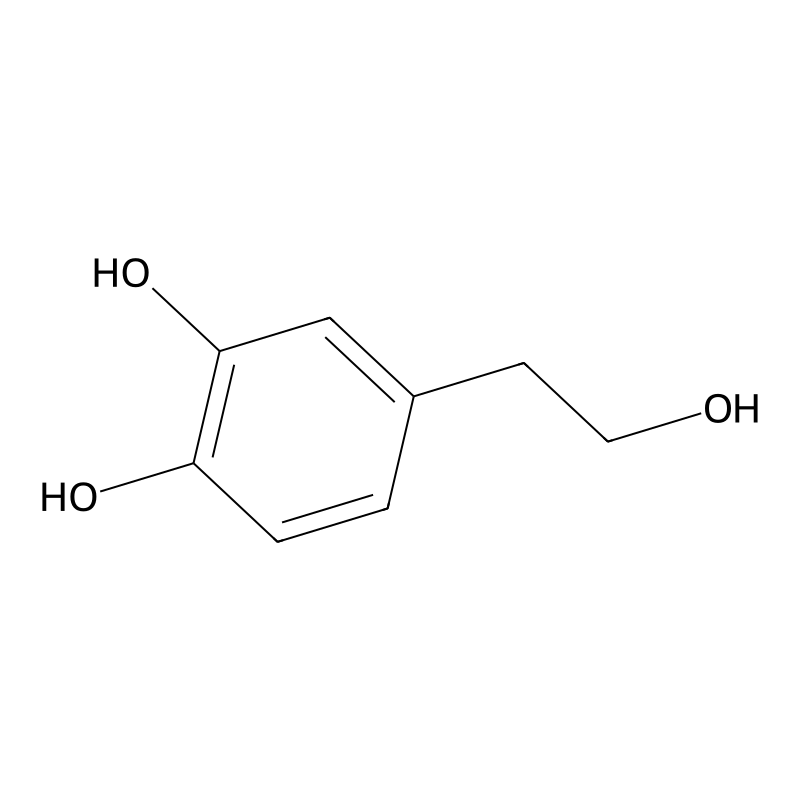

Hydroxytyrosol is an organic compound with the formula (HO)₂C₆H₃CH₂CH₂OH. It belongs to the class of phenylethanoids and is a derivative of catechol. This compound is primarily found in olives, olive oil, and wine, where it exists as a part of larger molecules, notably oleuropein. Hydroxytyrosol is recognized for its potent antioxidant properties and is considered one of the strongest natural antioxidants known today. It typically appears as a colorless solid, although it may turn beige with storage due to oxidation processes .

- Oxidation: Hydroxytyrosol can be oxidized to form semiquinones and quinones, which are important intermediates in various biochemical pathways .

- Reactions with Nitrites: Hydroxytyrosol reacts with nitrites under acidic conditions, leading to the formation of nitrosated products, which have implications in food chemistry and preservation .

- Formation of Derivatives: Hydroxytyrosol can be chemically modified to produce derivatives such as hydroxytyrosol acetate, which can exhibit different solubility and stability characteristics .

Hydroxytyrosol is noted for several biological activities:

- Antioxidant Properties: It scavenges free radicals and prevents lipid peroxidation, contributing to its role in protecting against oxidative stress-related diseases .

- Anti-inflammatory Effects: Research indicates that hydroxytyrosol can inhibit inflammatory pathways, potentially reducing the risk of chronic diseases such as cardiovascular disorders .

- Neuroprotective Effects: Studies suggest that hydroxytyrosol may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative disease management .

Hydroxytyrosol has diverse applications across various fields:

- Food Industry: Used as a natural preservative due to its antioxidant properties.

- Pharmaceuticals: Explored for its potential health benefits, including anti-inflammatory and neuroprotective effects.

- Cosmetics: Incorporated into skincare products for its antioxidant benefits and skin-protective properties.

Hydroxytyrosol shares similarities with several other compounds but maintains unique characteristics:

| Compound | Structure | Key Features |

|---|---|---|

| Tyrosol | C₈H₁₀O₃ | Precursor to hydroxytyrosol; less potent antioxidant. |

| Echinacoside | C₁₈H₂₄O₁₀ | Contains hydroxytyrosol; exhibits anti-inflammatory properties. |

| Verbascoside | C₂₄H₃₂O₁₁ | A glycoside containing hydroxytyrosol; known for antioxidant activity. |

| Resveratrol | C₁₄H₁₂O₃ | Polyphenolic compound; notable for anti-cancer properties but different structure and function compared to hydroxytyrosol. |

Hydroxytyrosol stands out due to its high potency as an antioxidant and its specific occurrence in olives and olive oil, which are integral to the Mediterranean diet's health benefits . Its unique structural features also allow it to participate in specific biochemical pathways that other similar compounds do not engage in as effectively.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Granados-Principal S, Quiles JL, Ramirez-Tortosa CL, Sanchez-Rovira P, Ramirez-Tortosa MC. Hydroxytyrosol: from laboratory investigations to future clinical trials. Nutr Rev. 2010 Apr;68(4):191-206. doi: 10.1111/j.1753-4887.2010.00278.x. Review. PubMed PMID: 20416016.

3: Cornwell DG, Ma J. Nutritional benefit of olive oil: the biological effects of hydroxytyrosol and its arylating quinone adducts. J Agric Food Chem. 2008 Oct 8;56(19):8774-86. doi: 10.1021/jf8015877. Epub 2008 Sep 11. Review. PubMed PMID: 18783241.

4: Manna C, Della Ragione F, Cucciolla V, Borriello A, D'Angelo S, Galletti P, Zappia V. Biological effects of hydroxytyrosol, a polyphenol from olive oil endowed with antioxidant activity. Adv Exp Med Biol. 1999;472:115-30. Review. PubMed PMID: 10736621.